1,4-Dimethoxybutan-2-one 1,4-Dimethoxybutan-2-one
Brand Name: Vulcanchem
CAS No.: 25680-86-8
VCID: VC2322703
InChI: InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3
SMILES: COCCC(=O)COC
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

1,4-Dimethoxybutan-2-one

CAS No.: 25680-86-8

Cat. No.: VC2322703

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethoxybutan-2-one - 25680-86-8

Specification

CAS No. 25680-86-8
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name 1,4-dimethoxybutan-2-one
Standard InChI InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3
Standard InChI Key WDVLUEIBBKAGNQ-UHFFFAOYSA-N
SMILES COCCC(=O)COC
Canonical SMILES COCCC(=O)COC

Introduction

Structural Information and Chemical Identity

1,4-Dimethoxybutan-2-one is characterized by its unique molecular structure that combines ether and ketone functional groups. The compound features a four-carbon backbone with methoxy groups at positions 1 and 4, and a ketone group at position 2.

Basic Chemical Information

The following table summarizes the key chemical identifiers and structural information for 1,4-dimethoxybutan-2-one:

ParameterInformation
Molecular FormulaC₆H₁₂O₃
SMILES NotationCOCCC(=O)COC
InChIInChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3
InChIKeyWDVLUEIBBKAGNQ-UHFFFAOYSA-N
Compound Name1,4-dimethoxybutan-2-one
CID266914

This compound features a unique arrangement of functional groups that distinguishes it from isomeric compounds like 4,4-dimethoxy-2-butanone .

Structural Representation

The structural backbone of 1,4-dimethoxybutan-2-one consists of a four-carbon chain with methoxy groups (-OCH₃) at carbons 1 and 4, creating a symmetrical appearance with a ketone group (C=O) at position 2. This arrangement creates a molecule with three oxygen atoms distributed along the carbon chain, providing potential sites for chemical reactions and interactions .

Physical and Chemical Properties

Predicted Collision Cross Section Data

Mass spectrometry analysis provides valuable information about compound behavior in analytical systems. The following table presents predicted collision cross section (CCS) data for various adducts of 1,4-dimethoxybutan-2-one:

Adductm/zPredicted CCS (Ų)
[M+H]⁺133.08592126.6
[M+Na]⁺155.06786136.5
[M+NH₄]⁺150.11246133.9
[M+K]⁺171.04180131.8
[M-H]⁻131.07136125.2
[M+Na-2H]⁻153.05331129.9
[M]⁺132.07809127.3
[M]⁻132.07919127.3

These predicted values help researchers anticipate how the compound might behave during analytical procedures such as ion mobility spectrometry or mass spectrometry experiments .

Theoretical Chemical Behavior

As a compound containing both ketone and ether functional groups, 1,4-dimethoxybutan-2-one likely exhibits chemical behaviors characteristic of these functional groups. The ketone group would be expected to participate in nucleophilic addition reactions, while the methoxy groups could potentially be involved in substitution reactions under appropriate conditions.

Comparative Analysis with Structurally Related Compounds

Comparison with 4,4-Dimethoxy-2-butanone

While 1,4-dimethoxybutan-2-one and 4,4-dimethoxy-2-butanone share the same molecular formula (C₆H₁₂O₃), they differ significantly in their structural arrangement:

Feature1,4-Dimethoxybutan-2-one4,4-Dimethoxy-2-butanone
Methoxy PositionsCarbons 1 and 4Both at carbon 4
Ketone PositionCarbon 2Carbon 2
InChIKeyWDVLUEIBBKAGNQ-UHFFFAOYSA-NPJCCSZUMZMCWSX-UHFFFAOYSA-N
Chemical ClassKetone, dietherKetone, acetal
Predicted ReactivityReactions at ketone and separate methoxy groupsAcetal chemistry, potentially different stability

The 4,4-dimethoxy-2-butanone is classified as belonging to the class of organic compounds known as ketones, specifically those with a carbonyl group bonded to two carbon atoms. This compound has been described as having alcoholic, bitter, and ethereal taste properties .

Structural Implications for Reactivity

The positional differences of functional groups between these isomeric compounds would likely lead to distinct chemical behaviors. While 4,4-dimethoxy-2-butanone has both methoxy groups attached to the same carbon (forming an acetal), 1,4-dimethoxybutan-2-one has its methoxy groups at opposite ends of the molecule, which would affect its reactivity patterns and potential applications .

Research Challenges and Future Directions

The limited literature available specifically addressing 1,4-dimethoxybutan-2-one suggests several research opportunities:

  • Comprehensive physical property determination through experimental methods

  • Investigation of its synthetic utility in building more complex molecular structures

  • Evaluation of potential biological activities

  • Development of optimized synthetic routes for its preparation

  • Exploration of its behavior under various reaction conditions

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